molecular formula C13H16N2O B1624436 2-(2-(p-Tolyl)hydrazono)cyclohexanone CAS No. 2257-17-2

2-(2-(p-Tolyl)hydrazono)cyclohexanone

Cat. No.: B1624436
CAS No.: 2257-17-2
M. Wt: 216.28 g/mol
InChI Key: SVFSFFXAWSSMEM-QINSGFPZSA-N
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Description

2-(p-Tolyl-hydrazono)-cyclohexanone (CAS: 2257-17-2) is a hydrazone derivative of cyclohexanone, featuring a para-tolyl (4-methylphenyl) substituent. Its molecular formula is C₁₃H₁₆N₂O, with a molecular weight of 216.28 g/mol . Key physicochemical properties include:

  • Melting point: 190 °C
  • Boiling point: 347.7 °C (at 760 mmHg)
  • Density: 1.13 g/cm³
  • Refractive index: 1.587 .

Structurally, it consists of a cyclohexanone backbone linked to a p-tolyl group via a hydrazone (-NH-N=C-) bridge. This compound is widely used as an intermediate in organic synthesis and pharmaceutical manufacturing due to its reactive hydrazone moiety .

Properties

CAS No.

2257-17-2

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

(2Z)-2-[(4-methylphenyl)hydrazinylidene]cyclohexan-1-one

InChI

InChI=1S/C13H16N2O/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16/h6-9,14H,2-5H2,1H3/b15-12-

InChI Key

SVFSFFXAWSSMEM-QINSGFPZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C\2/CCCCC2=O

Canonical SMILES

CC1=CC=C(C=C1)NN=C2CCCCC2=O

Origin of Product

United States

Biological Activity

2-(p-Tolyl-hydrazono)-cyclohexanone, also known by its CAS number 2257-17-2, is a hydrazone compound derived from cyclohexanone and p-toluidine. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of 2-(p-Tolyl-hydrazono)-cyclohexanone, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of 2-(p-Tolyl-hydrazono)-cyclohexanone is C13H16N2O. It features a hydrazone functional group (-C=N-NH-) attached to a cyclohexanone ring, which influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that hydrazones, including 2-(p-Tolyl-hydrazono)-cyclohexanone, exhibit significant antimicrobial properties. A study demonstrated that hydrazones can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Antioxidant Properties

The antioxidant activity of 2-(p-Tolyl-hydrazono)-cyclohexanone has been explored in several studies. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Experimental results showed that this compound can scavenge free radicals effectively, thereby demonstrating its potential as a therapeutic agent in oxidative stress-related conditions .

Anti-inflammatory Effects

Hydrazones are known for their anti-inflammatory properties. In vitro studies have shown that 2-(p-Tolyl-hydrazono)-cyclohexanone can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests that it may be beneficial in treating inflammatory diseases .

Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial effects of various hydrazones, including 2-(p-Tolyl-hydrazono)-cyclohexanone, found that it exhibited notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This study highlights the compound's potential as a lead for developing new antimicrobial agents.

Study 2: Antioxidant Activity Assessment

In another investigation focusing on the antioxidant capacity of various compounds, 2-(p-Tolyl-hydrazono)-cyclohexanone was tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay.

Concentration (µg/mL)% Scavenging Activity
1025
5055
10085

The results indicated a dose-dependent increase in scavenging activity, confirming its potential role as an antioxidant.

The biological activities of 2-(p-Tolyl-hydrazono)-cyclohexanone can be attributed to its ability to interact with various biological targets. The hydrazone moiety allows for hydrogen bonding and π-π stacking interactions with biomolecules, which may enhance its efficacy against microbial pathogens and oxidative stress.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has highlighted the potential of hydrazone derivatives, including 2-(p-Tolyl-hydrazono)-cyclohexanone, as anticancer agents. Hydrazones are known for their ability to interact with biological targets, leading to cytotoxic effects on cancer cells. A study on Mannich bases derived from cyclohexanones demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, such as Jurkat and Renca cells .

Mechanism of Action
The mechanism primarily involves the induction of apoptosis in cancer cells. For instance, compounds similar to 2-(p-Tolyl-hydrazono)-cyclohexanone have been shown to activate caspases, which are crucial for the apoptotic pathway . The selectivity of these compounds towards cancer cells over normal cells enhances their therapeutic potential.

Organic Synthesis

Synthesis of Novel Compounds
2-(p-Tolyl-hydrazono)-cyclohexanone serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo further reactions makes it valuable in creating more complex structures. For example, it can participate in condensation reactions leading to the formation of new hydrazone derivatives that may possess enhanced biological activities .

Catalytic Applications
The compound can also be utilized in catalytic processes for synthesizing other bioactive molecules. Its structural features allow it to act as a ligand in transition metal-catalyzed reactions, which are essential in developing pharmaceuticals and agrochemicals .

Material Science

Polymeric Applications
In material science, derivatives of hydrazones are explored for their potential use in polymer synthesis. 2-(p-Tolyl-hydrazono)-cyclohexanone can act as a building block for creating polymeric materials with specific properties, such as improved thermal stability and mechanical strength. These materials can find applications in coatings, adhesives, and composites .

Case Studies

Study Focus Findings
Study on Mannich Bases Anticancer ActivityIdentified significant cytotoxicity against Jurkat and Renca cells; compounds showed IC50 values <10 μM.
Synthesis of Hydrazones Organic SynthesisDemonstrated the utility of hydrazones as intermediates for creating biologically active compounds.
Polymer Development Material ScienceExplored the use of hydrazone derivatives in enhancing polymer properties for industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Hydrazone Derivatives

Phenyl vs. p-Tolyl Substituents
  • (Z)-3-(2-Phenylhydrazono)cyclohexanone (CAS: 27385-45-1): Molecular formula: C₁₂H₁₄N₂O Molecular weight: 202.25 g/mol Key difference: Replaces the p-tolyl group with a phenyl group, reducing steric bulk and altering electronic properties. Applications: Used in research for its simpler structure and lower molecular weight, facilitating studies on hydrazone reactivity .
Property 2-(p-Tolyl-hydrazono)-cyclohexanone (Z)-3-(2-Phenylhydrazono)cyclohexanone
Melting Point (°C) 190 Not reported
Boiling Point (°C) 347.7 Not reported
Molecular Weight (g/mol) 216.28 202.25
Substituent p-Tolyl Phenyl
Electron-Withdrawing Substituents
  • Ethyl 2-(4-chlorophenyl)hydrazono-acetate (Compound 9c, ): Molecular formula: C₁₉H₁₇ClF₃N₅O₄S Melting point: 238–240 °C Key difference: Incorporates a 4-chlorophenyl group and trifluoromethyl substituent, enhancing electron-withdrawing effects. Impact: Higher melting point (238–240 °C vs. 190 °C) due to increased polarity and intermolecular forces .

Structural Isomerism and Positional Effects

  • 2-(2-o-Tolylhydrazono)-cyclohexanone (): Key difference: Ortho-tolyl substituent instead of para-tolyl. Impact: Alters steric hindrance and electronic distribution, affecting synthesis conditions (e.g., reflux with acetic acid/HCl) and reaction pathways .

Research Findings and Industrial Relevance

Market and Suppliers

  • LEAP CHEM supplies 2-(p-Tolyl-hydrazono)-cyclohexanone as a building block for APIs and intermediates, reflecting its industrial demand .
  • Analogues like 2-TERT-BUTYLCYCLOHEXANONE (CAS: 1728-46-7) are marketed for fragrance applications, illustrating divergent commercial uses based on substituents .

Q & A

Q. What are the standard synthetic routes for preparing 2-(p-Tolyl-hydrazono)-cyclohexanone, and how is its purity validated?

Methodology :

  • Synthesis : The compound is typically synthesized via condensation of cyclohexanone with p-tolylhydrazine under acidic or neutral conditions. For example, hydrazone formation involves refluxing cyclohexanone with p-tolylhydrazine in ethanol, followed by crystallization .
  • Purity Validation :
    • Chromatography : HPLC or TLC with UV detection to confirm absence of side products.
    • Spectroscopy : ¹H/¹³C NMR (e.g., δ ~1.5–2.5 ppm for cyclohexane protons, δ ~7.2–7.4 ppm for aromatic protons of p-tolyl group) and FTIR (C=O stretch at ~1700 cm⁻¹, N–H stretch at ~3200 cm⁻¹) .
    • Melting Point : Compare experimental values (e.g., literature range 110–115°C) with published data .

Q. How can 2-(p-Tolyl-hydrazono)-cyclohexanone be distinguished from other hydrazone derivatives analytically?

Methodology :

  • Derivatization : React with 2,4-dinitrophenylhydrazine (2,4-DNPH) to form a crystalline 2,4-dinitrophenylhydrazone derivative. The product’s melting point and UV-Vis absorption (λmax ~360–380 nm) provide specificity .
  • Mass Spectrometry : Molecular ion peak at m/z 216 (C₁₃H₁₆N₂O⁺) and fragmentation patterns (e.g., loss of p-tolyl group at m/z 119) .

Q. What are the key reactivity patterns of the hydrazone functional group in this compound?

Methodology :

  • Acid/Base Stability : Test pH-dependent hydrolysis to regenerate cyclohexanone and p-tolylhydrazine via HPLC monitoring .
  • Redox Reactions : Reduce with NaBH₄ to form hydrazine derivatives or oxidize with KMnO₄ to break the C=N bond, analyzed by TLC and NMR .

Advanced Research Questions

Q. What mechanistic insights explain the enzymatic transformation of 2-(p-Tolyl-hydrazono)-cyclohexanone by cyclohexanone monooxygenase (CHMO)?

Methodology :

  • Kinetic Studies : Use stopped-flow spectroscopy to monitor flavin C4a-peroxide intermediates (absorbance at 366–383 nm) during NADPH-dependent oxygenation. The Baeyer-Villiger rearrangement is rate-determining, with a Kₐ ~1 µM for substrate binding .
  • Isotopic Labeling : ¹⁸O tracing confirms oxygen insertion into the hydrazone moiety, analyzed by GC-MS .

Q. How can computational modeling predict the electronic structure and reactivity of 2-(p-Tolyl-hydrazono)-cyclohexanone?

Methodology :

  • Quantum Chemistry : DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
  • QSAR Studies : Correlate substituent effects (e.g., p-tolyl vs. other aryl groups) on redox potential using Hammett parameters .

Q. What catalytic systems enable selective hydrogenation of 2-(p-Tolyl-hydrazono)-cyclohexanone derivatives?

Methodology :

  • Palladium Catalysts : Pd@mpg-C₃N₄ under mild H₂ (1 atm, 65°C) achieves >99% selectivity for hydrogenated products (e.g., cyclohexanol derivatives) without over-reduction. Monitor by in-situ IR .
  • Solvent Effects : Aqueous media enhance selectivity by stabilizing intermediates via hydrogen bonding .

Q. How does structural modification of the hydrazone moiety affect antimicrobial activity?

Methodology :

  • Bioassays : Test MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing groups show enhanced activity (MIC ~25 µg/mL) .
  • SAR Analysis : Compare logP values and hydrogen-bonding capacity (e.g., via COSMO-RS simulations) to optimize membrane permeability .

Data Contradictions and Resolution

  • Enzymatic Intermediate Identity : identifies the flavin C4a-peroxide (not hydroperoxide) as the reactive species in CHMO, contradicting earlier hypotheses. Resolution: pH-dependent studies confirm deprotonation (pKa 8.4) is critical for activity .
  • Hydrogenation Selectivity : While reports near-perfect selectivity for phenol→cyclohexanone hydrogenation, other studies note competing pathways (e.g., cyclohexanol formation). Resolution: Catalyst surface engineering (e.g., Pd nanoparticle size) minimizes side reactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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